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molecular formula C22H30N2 B8713366 4,4'-Ethene-1,1-diylbis(n,n-diethylaniline) CAS No. 6961-56-4

4,4'-Ethene-1,1-diylbis(n,n-diethylaniline)

Cat. No. B8713366
M. Wt: 322.5 g/mol
InChI Key: BVIJGTIEFJIXHX-UHFFFAOYSA-N
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Patent
US04898941

Procedure details

Into 200 ml of IN--HCl solution was dissolved 10 g of 2,2-bis(4-diethylaminophenyl)propionic acid. Thereto was gradually added 5.7 g of ferric chloride at room temperature and the mixture was reacted with stirring for 2 hours. The reaction mixture was adjusted to alkaline with addition of aqueous solution of sodium hydroxide and then extracted with 50 ml of toluene. The toluene layer was concentrated at a reduced pressure to obtain crystals. The crystal was recrystallized from ethanol to give 6.5 g (yield 74.3%) of 1,1-bis(4-diethylaminophenyl)ethylene, having a melting point of 100°~102° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-bis(4-diethylaminophenyl)propionic acid
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:4]([CH2:27][CH3:28])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:16]2[CH:21]=[CH:20][C:19]([N:22]([CH2:25][CH3:26])[CH2:23][CH3:24])=[CH:18][CH:17]=2)(C)[C:12](O)=O)=[CH:7][CH:6]=1)[CH3:3].[OH-].[Na+]>>[CH2:25]([N:22]([CH2:23][CH3:24])[C:19]1[CH:20]=[CH:21][C:16]([C:11]([C:8]2[CH:7]=[CH:6][C:5]([N:4]([CH2:27][CH3:28])[CH2:2][CH3:3])=[CH:10][CH:9]=2)=[CH2:12])=[CH:17][CH:18]=1)[CH3:26] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
2,2-bis(4-diethylaminophenyl)propionic acid
Quantity
10 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)C(C(=O)O)(C)C1=CC=C(C=C1)N(CC)CC)CC
Step Two
Name
ferric chloride
Quantity
5.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was reacted
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The toluene layer was concentrated at a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crystals
CUSTOM
Type
CUSTOM
Details
The crystal was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N(CC)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 74.3%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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